
(1-Iodoethenyl)(trimethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Iodoethenyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a trimethyl group and an iodoethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Iodoethenyl)(trimethyl)stannane typically involves the stannylation of an appropriate precursor. One common method is the reaction of trimethyltin chloride with an iodoethenyl precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Iodoethenyl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodoethenyl group can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the tin atom.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium or nickel catalysts are often employed to facilitate coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield organotin amides, while coupling reactions produce complex organic frameworks .
Applications De Recherche Scientifique
(1-Iodoethenyl)(trimethyl)stannane has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1-Iodoethenyl)(trimethyl)stannane involves its ability to act as an electrophile, facilitating various chemical reactions. The tin atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Trimethyltin Chloride: Similar in structure but lacks the iodoethenyl group.
Tributyltin Hydride: Another organotin compound with different substituents and reactivity.
Tetramethyltin: A simpler organotin compound with four methyl groups attached to the tin atom.
Uniqueness: (1-Iodoethenyl)(trimethyl)stannane is unique due to the presence of the iodoethenyl group, which imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and material science .
Propriétés
Numéro CAS |
857349-87-2 |
|---|---|
Formule moléculaire |
C5H11ISn |
Poids moléculaire |
316.76 g/mol |
Nom IUPAC |
1-iodoethenyl(trimethyl)stannane |
InChI |
InChI=1S/C2H2I.3CH3.Sn/c1-2-3;;;;/h1H2;3*1H3; |
Clé InChI |
WAORGDWXVMJUEZ-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C(=C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


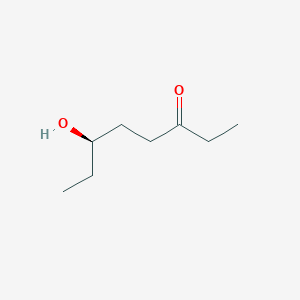
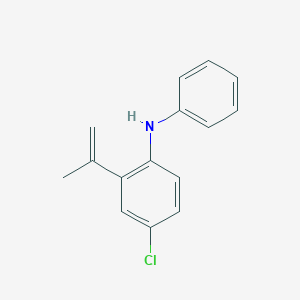
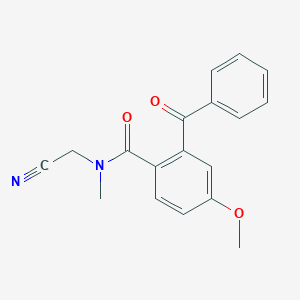
![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)
![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)

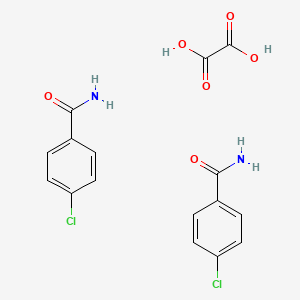
![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)
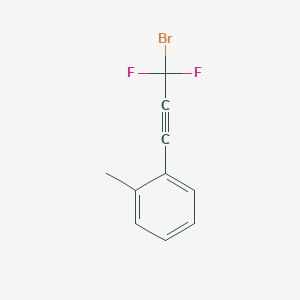
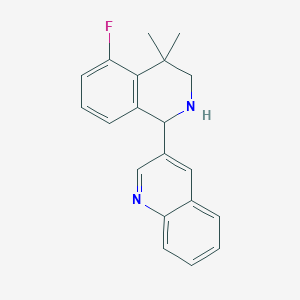
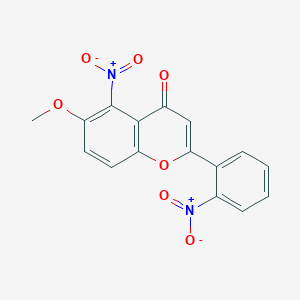
![[1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B14178230.png)
![N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine](/img/structure/B14178234.png)
![4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde](/img/structure/B14178237.png)
